molecular formula C26H23F10NO8 B604965 2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane CAS No. 1807521-01-2

2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane

Cat. No. B604965
M. Wt: 667.45
InChI Key: IBFNCENUPUCYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane is a PEG Linker.

Scientific Research Applications

Dental Composite Materials

One significant application of similar compounds to 2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane is in the field of dental materials. A study by Pereira, Nunes, and Kalachandra (2002) investigated the use of Bis-GMA, a related compound, mixed with a hydrophobic low viscosity comonomer, resulting in improved properties such as polymerization shrinkage, water sorption, and extent of polymerization in dental composites (Pereira, Nunes, & Kalachandra, 2002).

Bioremediation

The compound Bisphenol A (BPA), which shares structural similarities, has been studied for its biodegradability in environmental settings. Chhaya and Gupte (2013) explored the use of laccase in a reverse micelles system for the biodegradation of BPA, indicating potential pathways for environmental remediation of similar compounds (Chhaya & Gupte, 2013).

Polymer Synthesis

Faghihi, Shabanian, and Valikhani (2011) synthesized novel poly(amide-imide)s based on a monomer containing a trimethylene moiety, highlighting the role of such compounds in the creation of new polymers with potential applications in various industries (Faghihi, Shabanian, & Valikhani, 2011).

Medical Imaging

In the medical field, Troutner, Volkert, Hoffman, and Holmes (1984) studied the complex formation of propylene amine oxime (a compound with functional similarities) with 99mTc, demonstrating its potential use in medical imaging due to its ability to passively diffuse across the blood-brain barrier (Troutner, Volkert, Hoffman, & Holmes, 1984).

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F10NO8/c1-26(2,3)45-25(40)37-10(8-41-6-4-11(38)43-23-19(33)15(29)13(27)16(30)20(23)34)9-42-7-5-12(39)44-24-21(35)17(31)14(28)18(32)22(24)36/h10H,4-9H2,1-3H3,(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFNCENUPUCYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)COCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F10NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane
Reactant of Route 2
Reactant of Route 2
2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane
Reactant of Route 3
Reactant of Route 3
2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane
Reactant of Route 4
Reactant of Route 4
2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane
Reactant of Route 6
Reactant of Route 6
2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.